Gepirona

Descripción general

Descripción

Gepirona es un compuesto perteneciente a la clase de fármacos azapironas, utilizado principalmente como antidepresivo. Se comercializa bajo la marca Exxua y es conocido por sus propiedades agonistas selectivas del receptor 5-HT1A de la serotonina . This compound fue desarrollada por Bristol-Myers Squibb en 1986 y posteriormente comercializada por Fabre-Kramer Pharmaceuticals . Fue aprobada para el tratamiento del trastorno depresivo mayor en los Estados Unidos en septiembre de 2023 .

Aplicaciones Científicas De Investigación

Gepirona tiene una amplia gama de aplicaciones de investigación científica:

Medicina: this compound se utiliza principalmente en el tratamiento del trastorno depresivo mayor.

Industria: La síntesis escalable de this compound la convierte en un compuesto valioso para la fabricación farmacéutica.

Mecanismo De Acción

El efecto antidepresivo de gepirona se debe principalmente a su modulación de la actividad serotoninérgica en el sistema nervioso central. This compound actúa como agonista parcial del receptor 5-HT1A de la serotonina, lo que ayuda a regular el estado de ánimo y la ansiedad . Además, su metabolito activo, 1-(2-pirimidinil)piperazina, actúa como antagonista del receptor α2-adrenérgico, lo que contribuye aún más a sus efectos terapéuticos .

Análisis Bioquímico

Biochemical Properties

Gepirone plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily binds to the serotonin 5-HT1A receptors, where it acts as a partial agonist . Gepirone and its major metabolites, 3’-OH-gepirone and 1-(2-pyrimidinyl)piperazine, exhibit binding affinities to these receptors, with Ki values of 38 nM and 58 nM, respectively . Additionally, the 1-PP metabolite binds to α2 receptors with a Ki value of 42 nM . These interactions modulate serotonergic activity in the central nervous system, contributing to its antidepressant effects.

Cellular Effects

Gepirone influences various cellular processes and cell types. It modulates cell signaling pathways by activating the serotonin 5-HT1A receptors, leading to changes in gene expression and cellular metabolism . Gepirone’s effects on cell function include alterations in neurotransmitter release, which can impact mood regulation and anxiety levels . The compound’s pro-sexual effects appear to be independent of its antidepressant and anxiolytic effects .

Molecular Mechanism

At the molecular level, gepirone exerts its effects through selective agonist activity at the serotonin 5-HT1A receptors . This interaction modulates serotonergic neurotransmission, leading to changes in the release of serotonin and other neurotransmitters . Gepirone’s active metabolite, 1-(2-pyrimidinyl)piperazine, acts as an α2-adrenergic receptor antagonist, further influencing neurotransmitter dynamics . These molecular interactions contribute to the compound’s antidepressant and anxiolytic effects.

Temporal Effects in Laboratory Settings

In laboratory settings, gepirone’s effects change over time due to its pharmacokinetic properties. Gepirone is extensively metabolized, with its major metabolites present in higher concentrations than the parent compound . The extended-release formulation of gepirone reduces peak-to-trough plasma level fluctuations, maintaining total drug exposure while reducing adverse events . Steady-state plasma concentrations are reached by day 2 during multiple-dose studies .

Dosage Effects in Animal Models

In animal models, the effects of gepirone vary with different dosages. Gepirone has shown antidepressant-like activity in several animal models, including the forced swimming test and the differential-reinforcement-of-low-rate response paradigm . Higher doses of gepirone are associated with increased incidence of adverse events, such as dizziness and nausea . In rats, increased mortality and reduced body weight were observed at doses three times the maximum recommended human dose .

Metabolic Pathways

Gepirone is metabolized primarily by the enzyme CYP3A4, resulting in the formation of its major metabolites, 3’-OH-gepirone and 1-(2-pyrimidinyl)piperazine . These metabolites exhibit pharmacological activity and contribute to the overall effects of gepirone . The metabolic pathways involve interactions with various enzymes and cofactors, influencing metabolic flux and metabolite levels .

Transport and Distribution

Gepirone is transported and distributed within cells and tissues through interactions with plasma proteins and other binding proteins . The apparent volume of distribution of gepirone is approximately 94.5 L, with a plasma protein binding rate of 72% . The extended-release formulation of gepirone ensures a more stable plasma concentration, reducing fluctuations and improving tolerability .

Subcellular Localization

The subcellular localization of gepirone and its metabolites influences their activity and function. Gepirone primarily targets the serotonin 5-HT1A receptors located on the cell membrane . Post-translational modifications and targeting signals may direct gepirone to specific cellular compartments, affecting its efficacy and interactions with other biomolecules .

Métodos De Preparación

La síntesis de gepirona implica múltiples pasos. Uno de los métodos principales incluye la reacción de N-bromobutil ftalimida con 1-(pirimidin-2-il)piperazina en presencia de carbonato de potasio para formar un compuesto intermedio. Este intermedio se somete luego a hidrato de hidrazina para eliminar el grupo protector ftalimida . El proceso es económicamente eficiente y fácilmente escalable para la producción industrial .

Análisis De Reacciones Químicas

Gepirona experimenta diversas reacciones químicas, entre ellas:

Oxidación: This compound puede oxidarse para formar sus principales metabolitos, como 3’-OH-gepirona.

Reducción: Las reacciones de reducción son menos comunes para this compound debido a su estructura estable.

Sustitución: Las reacciones de sustitución pueden ocurrir en el anillo de piperazina, dando lugar a diferentes derivados.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio y agentes reductores como el hidruro de litio y aluminio. Los principales productos formados a partir de estas reacciones son típicamente derivados hidroxilados .

Comparación Con Compuestos Similares

Gepirona se compara a menudo con otros compuestos azapirona como buspirona y tandospirona. A diferencia de la buspirona, que se utiliza para el trastorno de ansiedad generalizada, this compound está específicamente aprobada para el trastorno depresivo mayor . Tandospirona, otra azapirona, se utiliza en el tratamiento de la ansiedad y la depresión, pero tiene un perfil de efectos secundarios diferente . El mecanismo de acción único de this compound y su perfil de efectos secundarios favorable la convierten en una adición valiosa a la clase de agonistas del receptor de la serotonina .

Propiedades

IUPAC Name |

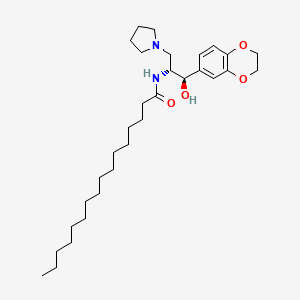

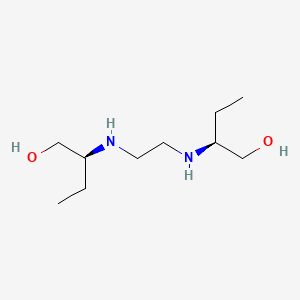

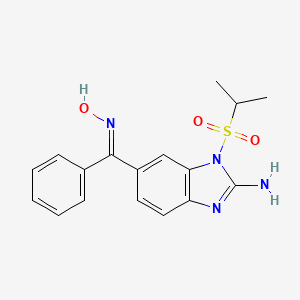

4,4-dimethyl-1-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]piperidine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29N5O2/c1-19(2)14-16(25)24(17(26)15-19)9-4-3-8-22-10-12-23(13-11-22)18-20-6-5-7-21-18/h5-7H,3-4,8-15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOIGKGMMAGJZNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)N(C(=O)C1)CCCCN2CCN(CC2)C3=NC=CC=N3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

83928-66-9 (mono-hydrochloride) | |

| Record name | Gepirone [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083928761 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID90232813 | |

| Record name | Gepirone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90232813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83928-76-1 | |

| Record name | Gepirone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83928-76-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gepirone [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083928761 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gepirone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12184 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Gepirone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90232813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GEPIRONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JW5Y7B8Z18 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Gepirone?

A1: Gepirone acts primarily as an agonist at the serotonin 5-HT1A receptor. [, , , , , , ]

Q2: How does Gepirone's action at the 5-HT1A receptor differ at presynaptic and postsynaptic sites?

A2: Research suggests that Gepirone acts as a full agonist at presynaptic somatodendritic 5-HT1A autoreceptors and as a partial agonist at postsynaptic 5-HT1A receptors. [, , , ]

Q3: What are the downstream effects of Gepirone's interaction with 5-HT1A receptors?

A3: Gepirone's agonism at 5-HT1A receptors leads to a complex cascade of events. Initially, it decreases the firing activity of dorsal raphe 5-HT neurons. [, , ] With sustained administration, this effect diminishes due to desensitization of somatodendritic 5-HT1A autoreceptors. [, , ] This desensitization, coupled with the direct activation of postsynaptic 5-HT1A receptors by Gepirone, is thought to result in enhanced tonic activation of these receptors in the forebrain. [, ]

Q4: Does Gepirone interact with other neurotransmitter systems?

A4: Studies suggest that Gepirone may have some interaction with dopaminergic systems. Evidence points towards a potential role for dopaminergic neurotransmission in the striatum contributing to the behavioral effects of Gepirone. [] Additionally, some studies suggest a potential, albeit weak, interaction with α-adrenoceptors, though further research is needed to understand its clinical significance. []

Q5: What is the molecular formula and weight of Gepirone?

A5: Gepirone hydrochloride has a molecular formula of C21H27ClN5O2 and a molecular weight of 418.9 g/mol. [Not explicitly stated in the provided abstracts, but this information is publicly available.]

Q6: Is there any spectroscopic data available for Gepirone?

A6: The provided research papers do not delve into detailed spectroscopic characterization of Gepirone.

A6: The provided research papers primarily focus on Gepirone's pharmacological properties and do not cover its material compatibility, stability under various conditions, catalytic properties, computational modeling, or detailed SAR beyond its interaction with the 5-HT1A receptor.

Q7: What is known about the stability of Gepirone?

A7: While specific stability data is not provided in the abstracts, one study investigates the pharmacokinetics of immediate-release and extended-release formulations of Gepirone. [] This suggests the development of formulations aimed at improving the drug's pharmacokinetic profile, possibly addressing stability or solubility concerns.

A7: The provided research papers do not provide information on SHE (Safety, Health, and Environment) regulations specific to Gepirone.

Q8: How is Gepirone absorbed and what factors affect its bioavailability?

A8: Research indicates that Gepirone is absorbed throughout the small intestine, with potentially higher bioavailability in the lower regions. [] Food intake has been shown to significantly increase Gepirone's area under the curve (AUC) and mean residence time (MRT) without significantly affecting its peak concentration (Cmax) or half-life (t1/2). []

Q9: What are the primary metabolic pathways of Gepirone?

A9: Gepirone undergoes extensive first-pass metabolism primarily by the cytochrome P450 enzyme CYP3A4. [] Major metabolites include 1-(2-pyrimidinyl)-piperazine (1-PP) and 3'-OH-Gepirone, both of which exhibit pharmacological activity. [, ]

Q10: What is the impact of potent CYP3A4 inducers on Gepirone's pharmacokinetics?

A10: Co-administration of Gepirone with potent CYP3A4 inducers like Rifampin significantly decreases the systemic exposure of Gepirone and 3'-OH-Gepirone, likely due to induced first-pass metabolism. []

Q11: Does Gepirone induce or inhibit CYP3A4 activity?

A11: Gepirone does not appear to have a significant inducing or inhibiting effect on CYP3A4 activity based on urinary 6β-hydroxycortisol:cortisol ratio analysis. []

Q12: Does Gepirone affect lithium pharmacokinetics?

A12: Co-administration of Gepirone with lithium did not result in clinically relevant effects on lithium's pharmacokinetics. [, ]

Q13: What is the preclinical evidence for Gepirone's efficacy in animal models of anxiety and depression?

A13: Preclinical studies have demonstrated that Gepirone exhibits anxiolytic effects in rodent models. [, , ] Additionally, Gepirone shows antidepressant-like effects in the forced swimming test in rats, particularly when pretreated with the drug metabolism inhibitor proadifen. []

Q14: What is the clinical evidence for Gepirone's efficacy in treating major depressive disorder (MDD)?

A14: Several clinical trials have investigated Gepirone's efficacy in treating MDD. Results from double-blind, placebo-controlled trials indicate that Gepirone, particularly in extended-release formulations (Gepirone-ER), effectively reduces depressive symptoms in individuals with MDD. [, , , , , , ]

Q15: Does Gepirone demonstrate efficacy in treating anxiety disorders?

A15: Clinical trials have explored Gepirone's potential in treating generalized anxiety disorder (GAD). While one study showed a delayed anxiolytic response compared to diazepam, [] another pilot study suggested potential benefits in a small group of patients with GAD and panic disorder. []

Q16: Does Gepirone impact sexual function in individuals with depression?

A16: Unlike selective serotonin reuptake inhibitors (SSRIs), which are often associated with sexual dysfunction, Gepirone-ER has demonstrated improvement in sexual function in both men and women with depression. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,6-diamino-N-[(6Z)-3-(2-amino-1,4,5,6-tetrahydropyrimidin-6-yl)-6-[(carbamoylamino)methylidene]-9,12-bis(hydroxymethyl)-2,5,8,11,14-pentaoxo-1,4,7,10,13-pentazacyclohexadec-15-yl]-4-hydroxyhexanamide](/img/structure/B1671363.png)

![[2-Chloro-4-(4-fluoro-2-methyl-phenylamino)-phenyl]-o-tolyl-methanone](/img/structure/B1671367.png)

![(Z)-7-[(1S,2R,3R,4R)-3-[(E,3S)-4-(4-fluorophenoxy)-3-hydroxybut-1-enyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid](/img/structure/B1671368.png)

![N-[2-[[(E)-3-(4-Bromophenyl)-2-methylprop-2-enyl]amino]ethyl]isoquinoline-5-sulfonamide](/img/structure/B1671372.png)